molecular formula C7H13IO B1384080 2-(Iodomethyl)-4,4-dimethyloxolane CAS No. 1403649-27-3

2-(Iodomethyl)-4,4-dimethyloxolane

Cat. No.: B1384080
CAS No.: 1403649-27-3
M. Wt: 240.08 g/mol
InChI Key: OCDRHJGUVVVLTR-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-4,4-dimethyloxolane is an organic compound characterized by the presence of an iodomethyl group attached to a dimethyloxolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-4,4-dimethyloxolane typically involves the iodination of 4,4-dimethyloxolane. One common method includes the reaction of 4,4-dimethyloxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-4,4-dimethyloxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Iodomethyl)-4,4-dimethyloxolane finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,4-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group serves as a reactive site for substitution reactions, allowing the compound to interact with various molecular targets. In biological systems, it can modify proteins and nucleic acids, thereby influencing cellular processes and pathways.

Comparison with Similar Compounds

  • 2-(Bromomethyl)-4,4-dimethyloxolane
  • 2-(Chloromethyl)-4,4-dimethyloxolane
  • 2-(Fluoromethyl)-4,4-dimethyloxolane

Comparison: 2-(Iodomethyl)-4,4-dimethyloxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-(iodomethyl)-4,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDRHJGUVVVLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 2
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 3
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 4
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 5
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 6
2-(Iodomethyl)-4,4-dimethyloxolane

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